molecular formula C23H24FN5O B11312134 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine

Cat. No.: B11312134
M. Wt: 405.5 g/mol
InChI Key: MDENFLYCASWSMA-UHFFFAOYSA-N
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Description

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a pyrimidine core

Preparation Methods

The synthesis of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with diethylene glycol.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using 2-fluorobenzoyl chloride.

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the piperazine derivative with the pyrimidine core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with nucleoside transporters and other membrane proteins .

Comparison with Similar Compounds

4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H24FN5O

Molecular Weight

405.5 g/mol

IUPAC Name

(2-fluorophenyl)-[4-[6-methyl-2-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24FN5O/c1-16-7-9-18(10-8-16)26-23-25-17(2)15-21(27-23)28-11-13-29(14-12-28)22(30)19-5-3-4-6-20(19)24/h3-10,15H,11-14H2,1-2H3,(H,25,26,27)

InChI Key

MDENFLYCASWSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C

Origin of Product

United States

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